1-(4-Formylphenyl)-1h-indole-5-carboxylic acid
Overview
Description
1-(4-Formylphenyl)-1h-indole-5-carboxylic acid is an organic compound that features both an indole and a formylphenyl group
Preparation Methods
The synthesis of 1-(4-Formylphenyl)-1h-indole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole core followed by the introduction of the formylphenyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may utilize optimized reaction conditions to enhance yield and purity, often involving large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-(4-Formylphenyl)-1h-indole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Formylphenyl)-1h-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Formylphenyl)-1h-indole-5-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-(4-Formylphenyl)-1h-indole-5-carboxylic acid can be compared with similar compounds such as:
4-Formylphenylboronic acid: Both compounds contain a formylphenyl group, but differ in their additional functional groups and overall structure.
3-Formylphenylboronic acid: Similar in containing a formyl group, but with different positional isomerism and boronic acid functionality.
Indole-3-carboxylic acid: Shares the indole core but lacks the formylphenyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the indole and formylphenyl groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(4-formylphenyl)indole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-10-11-1-4-14(5-2-11)17-8-7-12-9-13(16(19)20)3-6-15(12)17/h1-10H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVMFBDXYINUHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CC3=C2C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697985 | |
Record name | 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201036-31-9 | |
Record name | 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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